3-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an amino group, a benzyl group, and a carboxamide group attached to the pyrazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxamide group can produce amine derivatives .
Scientific Research Applications
3-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole-5-carboxamide: Lacks the benzyl group, which may affect its biological activity.
N-benzyl-1-methyl-1H-pyrazole-5-carboxamide: Lacks the amino group, which may influence its reactivity and interactions with biological targets.
Uniqueness
3-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both the amino and benzyl groups, which confer distinct chemical and biological properties. These functional groups enhance its versatility and potential for various applications in research and industry .
Properties
IUPAC Name |
5-amino-N-benzyl-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-16-10(7-11(13)15-16)12(17)14-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H2,13,15)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGWEMIWMIJHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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